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Compound of Interest
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Cat. No.: B080390

Compound Name:

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound featuring a reactive
iodomethyl group attached to a phosphonate core. As a versatile synthetic intermediate, it
plays a significant role in medicinal chemistry and agrochemical development. Its structure
allows for the introduction of a phosphonomethyl moiety into various molecules through
nucleophilic substitution reactions, making it a valuable building block for creating complex
chemical entities. This technical guide provides a comprehensive overview of its properties,
synthesis, reactivity, and detailed experimental protocols relevant to its application in research
settings.

Core Properties and Data

The fundamental physicochemical and spectroscopic properties of diethyl
iodomethylphosphonate are summarized below. This data is essential for safe handling,
reaction planning, and analytical characterization.

Physicochemical Properties

The following table outlines the key physical and chemical identifiers for diethyl
iodomethylphosphonate.
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Property Value Reference
CAS Number 10419-77-9

Molecular Formula CsH12103P

Molecular Weight 278.03 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 112-114 °C @ 1 mmHg

Density 1.6606 g/cm3 @ 19 °C

Refractive Index 1.497 - 1.499

Water Solubility Immiscible

2-8°C, protect from light, inert
Storage
atmosphere
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Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of diethyl
iodomethylphosphonate. While detailed NMR spectral assignments are not widely published,
data is available from various spectroscopic techniques.
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Technique Data Availability & Notes Reference

Experimental spectra are not
readily available in public
databases. Expected signals
1H NMR would include a doublet for the
P-CHz-I protons, a quartet for
the O-CH2 protons, and a
triplet for the CHs protons.

Experimental spectra are not
1P NMR readily available. A single
resonance is expected in the

phosphonate region.

FTIR and ATR-IR spectra are
available and would show
characteristic P=0, P-O-C, and
C-O stretches.

Infrared (IR)

FT-Raman spectra are
Raman ) )
available for this compound.

Mass spectrometry data is
M S MS) available, providing
ass Spec
P fragmentation patterns useful

for identification.

Synthesis and Experimental Protocols

The primary method for synthesizing diethyl iodomethylphosphonate is the Michaelis-
Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for forming a
carbon-phosphorus bond.

Synthesis Pathway: The Michaelis-Arbuzov Reaction

The reaction proceeds via the SN2 attack of a trialkyl phosphite, such as triethyl phosphite, on
an alkyl halide. In this case, diiodomethane serves as the electrophilic partner. The mechanism
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involves the formation of a phosphonium salt intermediate, which then undergoes dealkylation
by the iodide ion to yield the final phosphonate product.

Reactants

Triethyl Phosphite Diiodomethane
(C2H50)s3P CHzlz2

SN2 Attack

Intermediate
\J

Triethoxy(iodomethyl)phosphonium lodide

[(C2Hs0)3PCH:l]* I~

Dealkylation
Products
\/ \/
. Ethyl lodide
Diethyl lodomethylphosphonate CoHs|

Click to download full resolution via product page

Caption: Michaelis-Arbuzov synthesis of Diethyl lodomethylphosphonate.

Experimental Protocol: Synthesis via Michaelis-Arbuzov
Reaction

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov

reaction for similar compounds.

o Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and
a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert
atmosphere (e.g., Nitrogen or Argon).
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» Reagent Charging: Charge the flask with diiodomethane (1.0 eq).

e Reaction Initiation: Add triethyl phosphite (1.0 - 1.1 eq) dropwise to the stirred diiodomethane
at room temperature. An exothermic reaction may be observed.

o Heating: After the initial addition, heat the reaction mixture to reflux (typically 120-150°C) for
2-4 hours. The reaction progress can be monitored by 3P NMR by observing the
disappearance of the triethyl phosphite signal and the appearance of the product
phosphonate signal.

o Workup and Purification:
o Allow the mixture to cool to room temperature.

o Remove the ethyl iodide byproduct and any excess starting material by distillation under
reduced pressure.

o The crude diethyl iodomethylphosphonate residue is then purified by vacuum distillation
(e.g., 112-114 °C at 1 mmHg) to yield the final product as a clear liquid.

Reactions, Applications, and Protocols

Diethyl iodomethylphosphonate is primarily used as an electrophile in nucleophilic
substitution reactions to introduce the diethylphosphonomethyl group.

General Reactivity: Nucleophilic Substitution (SN2)

The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range
of nucleophiles (Nu~), including those based on oxygen, nitrogen, and sulfur. This SN2 reaction
displaces the iodide leaving group, forming a new carbon-nucleophile bond.

Diethyl lodomethylphosphonate + Nucleophile (Nu-) hucleophilic Atiack | [Nf.'.“czHTz'(‘Fi}Z")“(’S.;Si,l, }M‘w>| Substituted Product + lodide (I-)

Click to download full resolution via product page

Caption: General workflow for SN2 reactions of Diethyl lodomethylphosphonate.
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Applications in Drug Development and Synthesis

This reagent is a key intermediate for synthesizing phosphonate analogues of biologically
important molecules. Phosphonates are often used as stable mimics of phosphates or
carboxylates in drug design, potentially improving metabolic stability or cell permeability. A
specific documented application is its use in the synthesis of H2N-Tyr(tBu)-vinyl sulfone,
highlighting its role in creating complex target molecules.

Experimental Protocol: General Nucleophilic
Substitution
This protocol outlines a general procedure for reacting diethyl iodomethylphosphonate with

a generic nucleophile (Nu-H), such as an amine or alcohol.

o Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the
nucleophile (e.g., an amine or alcohol, 1.0 eq) in a suitable aprotic polar solvent (e.g., DMF
or acetonitrile).

» Base Addition: Add a non-nucleophilic base (e.g., sodium hydride for alcohols, or
triethylamine for amines, 1.1 eq) to the solution and stir until deprotonation is complete.

» Addition of Electrophile: Cool the mixture to 0°C and add diethyl iodomethylphosphonate
(1.0 eq) dropwise via a syringe.

» Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until
TLC or LC-MS analysis indicates the consumption of the starting material.

e Quenching and Extraction:

o

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride
(NHaCl).

o

Extract the agueous layer with an organic solvent such as ethyl acetate (3x).

[¢]

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).
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 Purification: After filtering off the drying agent and concentrating the solution under reduced
pressure, purify the crude product using silica gel column chromatography to isolate the
desired substituted phosphonate.

 To cite this document: BenchChem. [Diethyl lodomethylphosphonate: A Technical Guide for
Chemical Research and Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080390#what-is-diethyl-iodomethylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b080390#what-is-diethyl-iodomethylphosphonate
https://www.benchchem.com/product/b080390#what-is-diethyl-iodomethylphosphonate
https://www.benchchem.com/product/b080390#what-is-diethyl-iodomethylphosphonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080390?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

